molecular formula C6H16N4 B13097398 4-(2-Aminoethyl)piperazin-1-amine

4-(2-Aminoethyl)piperazin-1-amine

Cat. No.: B13097398
M. Wt: 144.22 g/mol
InChI Key: LCGGGOWERDBRPO-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)piperazin-1-amine, also known as 2-(Piperazin-1-yl)ethan-1-amine, is a derivative of piperazine. This compound is an ethyleneamine containing three nitrogen atoms: one primary, one secondary, and one tertiary. It is a colorless to yellowish liquid that is miscible with water and has a boiling point of approximately 222°C .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)piperazin-1-amine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethylenediamine
  • Diethylenetriamine
  • Triethylenetetramine
  • Tetraethylenepentamine

Uniqueness

4-(2-Aminoethyl)piperazin-1-amine is unique due to its specific structure, which includes a piperazine ring with an ethyleneamine side chain. This structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C6H16N4

Molecular Weight

144.22 g/mol

IUPAC Name

4-(2-aminoethyl)piperazin-1-amine

InChI

InChI=1S/C6H16N4/c7-1-2-9-3-5-10(8)6-4-9/h1-8H2

InChI Key

LCGGGOWERDBRPO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)N

Origin of Product

United States

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